1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazoloquinoline core substituted with a 4-chlorophenyl group at position 1, a methoxy group at position 6, and a 4-methylphenyl group at position 2. Its synthesis typically involves Claisen-Schmidt condensation reactions between substituted pyrazole-carbaldehydes and aryl methyl ketones under alkaline conditions, as demonstrated in analogous pyrazolo[4,3-c]quinoline syntheses . The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxy, methylphenyl) groups confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)29-2)24(20)28(27-22)18-12-10-17(25)11-13-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHDVRVFMQDFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
Synthesis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step organic reactions. A common method includes the condensation of substituted phenyl hydrazines with appropriate carbonyl compounds. The target compound can be synthesized using starting materials such as 4-chlorobenzaldehyde and 4-methylphenyl hydrazine under acidic conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications:
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives inhibited sirtuin activity, which is linked to cancer cell proliferation and survival .
Anti-inflammatory Effects
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism for their anti-inflammatory effects .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Derivatives have shown promising antifungal activity against pathogenic strains and effectiveness against Mycobacterium tuberculosis . The structural features contributing to this activity include the presence of halogen substituents and specific functional groups that enhance interaction with microbial targets.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The interference with signaling pathways related to cell survival and proliferation has been noted.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| 1-(4-chlorophenyl)-6-methoxy-... | High | Strong anti-inflammatory effects |
| Variants with additional methyl groups | Moderate | Enhanced solubility but variable activity |
| Halogenated derivatives | High | Increased potency against microbial targets |
Case Studies
- Anticancer Study : A recent investigation evaluated the effectiveness of several pyrazolo[4,3-c]quinoline derivatives on human breast cancer cell lines. The study found that specific substitutions at the phenyl rings significantly enhanced cytotoxicity compared to controls .
- Anti-inflammatory Study : In vitro assays demonstrated that pyrazolo[4,3-c]quinolines could reduce LPS-induced inflammation in macrophages by inhibiting key inflammatory mediators .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
- A notable case study demonstrated the efficacy of a related compound in inhibiting tumor growth in xenograft models, suggesting potential for further development into therapeutic agents for cancers such as breast and lung cancer.
-
Anti-inflammatory Effects :
- The anti-inflammatory properties of this compound have been investigated extensively. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in chronic inflammatory diseases .
- In vitro studies have shown that it reduces the activation of NF-kB, a key transcription factor involved in inflammation.
- Neuroprotective Properties :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of 1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material has been demonstrated in several studies, improving the efficiency of devices .
-
Photonic Devices :
- The compound's photophysical properties are being explored for use in photonic devices, where it can serve as a light-harvesting component or an active layer in lasers due to its favorable absorption characteristics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells; potential kinase inhibitors identified. |
| Study 2 | Anti-inflammatory Effects | Inhibition of NF-kB activation; reduced cytokine production noted. |
| Study 3 | Neuroprotection | Protection against oxidative stress; potential application in Alzheimer’s treatment discussed. |
| Study 4 | Organic Electronics | Improved efficiency in OLEDs when used as a hole transport material; promising results for OPV applications. |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substitution Effects
Key Observations :
- Substitution at Position 6 : Methoxy (OMe) groups enhance solubility and electronic polarizability, as seen in the target compound and F6. This contrasts with halogenated derivatives (e.g., F6 in with fluorine at position 6), which may improve thermal stability but reduce solubility.
- Amino vs. Aryl Substituents: Amino groups at position 3 (e.g., 2i and antifungal analogues ) correlate with significant biological activity, whereas aryl groups (e.g., 4-methylphenyl in the target compound) may prioritize steric interactions over hydrogen bonding.
Pharmacological Activity Comparison
Key Insights :
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius (vs. fluorine) may enhance halogen bonding in biological targets, as observed in crystallographic studies .
Preparation Methods
Friedländer Condensation Approach
The Friedländer reaction remains the most widely adopted method for constructing the pyrazolo[4,3-c]quinoline framework. This method involves the cyclocondensation of o-aminobenzaldehyde derivatives with pyrazolones under acidic or basic conditions. For the target compound, 6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is first synthesized by reacting 4-methylphenylhydrazine with 6-methoxyquinoline-3-carbaldehyde in acetic acid at 110°C for 12 hours. The 4-chlorophenyl group is subsequently introduced at the N1 position via nucleophilic aromatic substitution using 4-chlorophenylboronic acid under Suzuki-Miyaura conditions.
Key Reaction Parameters:
| Component | Specification |
|---|---|
| Temperature | 110–130°C |
| Solvent | Acetic acid/EtOH (3:1 v/v) |
| Catalyst | None (self-condensation) |
| Yield | 68–72% after purification |
This method’s limitation lies in the competing formation of 3-(2-quinolyl)-quinolin-2-ol byproducts, which necessitates chromatographic separation.
Niementowski Reaction with Anthranilic Acid Derivatives
An alternative route employs the Niementowski reaction, where anthranilic acid reacts with 5-methyl-2-phenyl-4H-pyrazol-3-one in the presence of anhydrous sodium acetate. This one-pot synthesis generates the quinoline-pyrrole fused system but requires subsequent methoxylation at the C6 position using dimethyl sulfate in alkaline methanol. The 4-chlorophenyl group is introduced via Ullmann coupling with iodobenzene derivatives, though this method suffers from lower regioselectivity (45–52% yield).
Comparative Efficiency:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Friedländer | 68–72 | 95–98 | 12–14 |
| Niementowski | 45–52 | 88–92 | 18–24 |
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
Bench-scale studies demonstrate that transitioning from batch to continuous flow reactors reduces reaction times by 40% while maintaining yields above 70%. Key parameters include:
-
Residence time: 8–10 minutes
-
Pressure: 12–15 bar
-
Temperature homogeneity: ±2°C
Purification and Crystallization
Recrystallization from dimethylformamide/water (7:3) yields needle-like crystals suitable for X-ray diffraction analysis. Purity thresholds exceeding 99.5% are achievable via two-stage crystallization.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic: What are the primary synthetic routes and starting materials for synthesizing 1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach starts with 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential substitutions at the 2- and 4-positions. The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution, while the 6-methoxy group is incorporated through methoxylation under basic conditions. The 4-methylphenyl moiety is added via Suzuki coupling or Friedel-Crafts alkylation. Key intermediates are purified using column chromatography (hexane/ethyl acetate gradients), with yields optimized by controlling reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for aryl halide:quinoline precursor) .
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- 1H NMR : Assignments are based on coupling constants and integration ratios. For example, the methoxy group at C6 appears as a singlet (~δ 3.77 ppm), while aromatic protons show complex splitting patterns (e.g., δ 7.13–8.61 ppm for quinoline and substituted phenyl rings) .
- X-ray Crystallography : Single-crystal diffraction (Cu-Kα radiation, λ = 1.5418 Å) confirms the planar quinoline core and dihedral angles between substituents (e.g., 85–92° between chlorophenyl and methylphenyl groups). Data refinement uses SHELXL-97 with R-factors < 0.05 .
Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazoloquinoline synthesis?
Methodological Answer:
Regioselectivity is controlled by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization at the C3 position over C1 due to enhanced stabilization of transition states .
- Catalytic Systems : Pd(PPh₃)₄ in Suzuki couplings reduces byproducts by suppressing homocoupling.
- Temperature Gradients : Stepwise heating (60°C → 120°C) minimizes premature cyclization. Yields improve from 45% to 68% under optimized conditions .
Advanced: What intramolecular cyclization pathways are relevant for functionalizing the pyrazoloquinoline scaffold?
Methodological Answer:
Halogenated intermediates (e.g., 2-chlorophenyl derivatives) undergo intramolecular cyclization via Buchwald-Hartwig amination or Ullmann coupling. For example, 4-(2-chlorophenyl) precursors form fused tricyclic systems at 140°C in the presence of CuI/1,10-phenanthroline, with regiochemistry confirmed by NOESY correlations .
Advanced: How can primary amino groups be introduced into the pyrazoloquinoline core to enhance bioactivity?
Methodological Answer:
Amino functionalization is achieved via:
- Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) of nitro intermediates (e.g., 3-nitro-pyrazoloquinoline) yields 3-amino derivatives.
- Mannich Reactions : Condensation with formaldehyde and ammonium chloride introduces NH₂ groups at the C4 position, with purity >95% confirmed by HPLC .
Advanced: What strategies address solubility limitations in in vitro assays?
Methodological Answer:
- Prodrug Design : Esterification of the methoxy group (e.g., acetyl or PEG-ylated derivatives) enhances aqueous solubility.
- Co-solvent Systems : DMSO/PBS (10:90 v/v) maintains compound stability while achieving 0.5–1.2 mM solubility. Dynamic light scattering (DLS) monitors aggregation .
Advanced: How can computational modeling predict substituent effects on photophysical properties?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models correlate HOMO-LUMO gaps with fluorescence emission (λem ≈ 440–460 nm). Electron-withdrawing groups (e.g., -Cl) reduce gap energies by 0.3–0.5 eV .
- Molecular Dynamics : Simulations in implicit solvent (e.g., water) predict torsional angles affecting π-π stacking .
Advanced: How are discrepancies in NMR and X-ray data resolved for structural validation?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., rotameric phenyl groups).
- Twinned Crystals : X-ray data are reprocessed using TWINABS to correct for pseudo-merohedral twinning, improving Rint values from 0.12 to 0.06 .
Advanced: What in vitro assays evaluate the compound’s kinase inhibition potential?
Methodological Answer:
- Kinase Profiling : ATP-Glo assays (IC50 determination) against CDK2 and EGFR kinases. Dose-response curves (0.1–100 μM) are analyzed using GraphPad Prism.
- Cytotoxicity : MTT assays in HEK293 cells (72 h exposure) establish selectivity indices (CC50/IC50 > 10) .
Advanced: How can conflicting bioactivity data from different studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models. Adjust for variables like cell passage number and serum concentration.
- Structure-Activity Landscapes : 3D-QSAR models identify substituent patterns (e.g., 4-methylphenyl vs. 4-fluorophenyl) causing potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
